Cas no 2386803-80-9 (tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate)
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
- 2386803-80-9
- EN300-27102108
- tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane2-carboxylate
- tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate
-
- MDL: MFCD32859919
- Inchi: 1S/C12H22N2O4/c1-11(2,3)18-10(15)14-6-12(7-14)8-16-5-9(4-13)17-12/h9H,4-8,13H2,1-3H3
- InChI Key: ILTUOMOSPDZZGS-UHFFFAOYSA-N
- SMILES: O1C(CN)COCC21CN(C(=O)OC(C)(C)C)C2
Computed Properties
- Exact Mass: 258.15795719g/mol
- Monoisotopic Mass: 258.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 74Ų
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27102108-1g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95% | 1g |
$1485.0 | 2023-09-11 | |
| Enamine | EN300-27102108-5g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95% | 5g |
$4309.0 | 2023-09-11 | |
| Enamine | EN300-27102108-10g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95% | 10g |
$6390.0 | 2023-09-11 | |
| Enamine | EN300-27102108-0.05g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95.0% | 0.05g |
$259.0 | 2025-03-20 | |
| Enamine | EN300-27102108-0.1g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95.0% | 0.1g |
$386.0 | 2025-03-20 | |
| Enamine | EN300-27102108-0.25g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95.0% | 0.25g |
$552.0 | 2025-03-20 | |
| Enamine | EN300-27102108-0.5g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95.0% | 0.5g |
$870.0 | 2025-03-20 | |
| Enamine | EN300-27102108-1.0g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95.0% | 1.0g |
$1113.0 | 2025-03-20 | |
| Enamine | EN300-27102108-2.5g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95.0% | 2.5g |
$2185.0 | 2025-03-20 | |
| Enamine | EN300-27102108-5.0g |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate |
2386803-80-9 | 95.0% | 5.0g |
$3231.0 | 2025-03-20 |
tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate
Professional Introduction to Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate (CAS No. 2386803-80-9)
Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate, identified by its CAS number 2386803-80-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of spirocyclic azapeptides, which are known for their unique structural and functional properties. The presence of a tert-butyl group and an aminomethyl side chain in its molecular structure contributes to its distinct chemical behavior and potential biological activities.
The molecular architecture of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate is characterized by a spirocyclic framework, which consists of two heterocyclic rings connected by a single carbon atom. This spiro configuration imparts rigidity to the molecule, making it an attractive candidate for drug design and development. The azaspiro structure is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various biological targets.
In recent years, there has been a surge in research focused on azapeptide-based therapeutics due to their ability to mimic natural amino acids while exhibiting improved pharmacokinetic properties. The compound 2386803-80-9 is no exception, as it has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways. Specifically, studies have suggested that this molecule may interact with proteases and kinases, which are key players in numerous disease pathways.
The tert-butyl group in the molecular structure of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate serves multiple purposes. It acts as a steric barrier, preventing unwanted interactions with biological targets, while also enhancing the compound's solubility and stability. These properties make it an ideal candidate for formulation into drug candidates that require prolonged circulation times and minimal degradation.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies for cancer and inflammatory diseases. Preliminary studies have demonstrated that derivatives of 2386803-80-9 can inhibit the activity of specific enzymes involved in tumor growth and progression. The aminomethyl side chain further enhances its therapeutic potential by allowing for covalent modifications that improve binding affinity and target specificity.
The synthesis of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate presents unique challenges due to its complex spirocyclic structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions have been particularly useful in constructing the azaspiro core.
The pharmacological profile of this compound is further enhanced by its ability to cross the blood-brain barrier (BBB), making it a promising candidate for treating neurological disorders. The spirocyclic structure facilitates efficient penetration through the BBB, while the tert-butyl group ensures stability once inside the brain. These properties are critical for developing effective treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate (CAS No. 2386803-80-9) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
2386803-80-9 (tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro3.5nonane-2-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)